Cas no 1342263-37-9 (2-(Ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide)

2-(Ethylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide is a specialized organic compound featuring a unique structural framework combining an ethylamino group, a methyl-substituted pyrazole ring, and a propanamide moiety. This configuration imparts distinct physicochemical properties, making it valuable for applications in medicinal chemistry and pharmaceutical research. The compound’s pyrazole and amide functionalities suggest potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise modifications, enabling tailored interactions in synthetic pathways. The presence of both polar and non-polar groups enhances solubility and reactivity, facilitating its use in diverse synthetic and biochemical contexts.
2-(Ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide structure
1342263-37-9 structure
Product Name:2-(Ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide
CAS No:1342263-37-9
MF:C10H18N4O
MW:210.276121616364
MDL:MFCD20329212
CID:5603379
PubChem ID:64453751
Update Time:2025-08-04

2-(Ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-1-propanamide, α-(ethylamino)-α,3-dimethyl-
    • 2-(Ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide
    • EN300-1123495
    • CS-0292453
    • AKOS013777396
    • 1342263-37-9
    • MDL: MFCD20329212
    • Inchi: 1S/C10H18N4O/c1-4-12-10(3,9(11)15)7-14-6-5-8(2)13-14/h5-6,12H,4,7H2,1-3H3,(H2,11,15)
    • InChI Key: DVLDHJIBPVYJLT-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(CN1C=CC(C)=N1)NCC)N

Computed Properties

  • Exact Mass: 210.14806121g/mol
  • Monoisotopic Mass: 210.14806121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 72.9Ų

Experimental Properties

  • Density: 1.15±0.1 g/cm3(Predicted)
  • Boiling Point: 386.2±42.0 °C(Predicted)
  • pka: 16.32±0.50(Predicted)

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Additional information on 2-(Ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide

2-(Ethylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide (CAS No. 1342263-37-9)

Introduction to the Compound

The compound 2-(Ethylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide, identified by the CAS registry number 1342263-37-9, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of amides, characterized by its unique structural features, including an ethylamino group, a methyl substituent, and a pyrazole ring. The presence of these functional groups makes it a versatile molecule with intriguing chemical properties and biological activity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, allowing researchers to explore its properties in depth. The molecule's structure, with its combination of amide functionality and heterocyclic components, has drawn attention for its potential in pharmaceuticals, agrochemicals, and materials science.

Structural Analysis and Synthesis Methods

The synthesis of 2-(Ethylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyrazole ring, followed by alkylation and amidation reactions to introduce the ethylamino and methyl groups at specific positions.

Researchers have employed various strategies to optimize the synthesis pathway, focusing on improving yield and purity while minimizing environmental impact. Recent studies have highlighted the use of microwave-assisted synthesis and continuous-flow reactors as promising approaches for scaling up production.

Physical and Chemical Properties

This compound exhibits a melting point of approximately 150°C, making it suitable for thermal stability studies under controlled conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile facilitates its use in various analytical techniques like HPLC and NMR spectroscopy.

The molecular weight of 2-(Ethylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide is approximately 255 g/mol, which contributes to its moderate volatility under standard conditions. These physical properties make it an ideal candidate for further exploration in drug delivery systems.

Biological Activity and Applications

Preliminary biological assays have demonstrated that 2-(Ethylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide exhibits significant activity against various enzymes involved in metabolic pathways. For instance, studies conducted at leading research institutions have shown its potential as an inhibitor of histone deacetylases (HDACs), which are key targets in cancer therapy.

In addition to its pharmacological applications, this compound has shown promise in agrochemical research as a potential herbicide or fungicide. Its ability to interact with specific biochemical pathways in plants suggests its utility in crop protection technologies.

Recent advancements in materials science have also explored the use of this compound as a precursor for advanced polymers or nanomaterials due to its unique structural features. Its ability to form stable covalent bonds under certain conditions makes it a valuable building block for constructing novel materials with tailored properties.

Safety Considerations and Handling Guidelines

While exploring the applications of CAS No. 1342263-37-9, it is essential to adhere to standard safety protocols to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety goggles when working with this compound.

The compound should be stored in a cool, dry place away from direct sunlight to prevent degradation. Proper ventilation is recommended when working with volatile solvents commonly used during synthesis or purification processes.

Given its potential toxicity if ingested or inhaled, it is crucial to follow established guidelines for waste disposal to minimize environmental impact.

Future Prospects and Research Directions

The future outlook for CAS No. 1342263-37-9 is promising, with ongoing research aimed at unlocking its full potential across multiple domains. Collaborative efforts between academia and industry are expected to drive innovation in synthesizing more efficient derivatives with enhanced bioavailability or selectivity.

Pioneering studies are currently investigating the use of this compound as a scaffold for developing novel therapeutic agents targeting complex diseases such as cancer or neurodegenerative disorders. The integration of computational chemistry tools like molecular docking simulations is aiding researchers in designing more effective drug candidates based on this structure.

In conclusion, CAS No. 1342263-37

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